molecular formula C14H22O5 B1667522 Bis-propargyl-PEG5 CAS No. 159428-42-9

Bis-propargyl-PEG5

Cat. No.: B1667522
CAS No.: 159428-42-9
M. Wt: 270.32 g/mol
InChI Key: FCPHAZIYRMYSTF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Bis-propargyl-PEG5 is synthesized through a series of chemical reactions involving the introduction of propargyl groups at both ends of a polyethylene glycol (PEG) chain. The typical synthetic route involves the reaction of PEG with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified through column chromatography and characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

Bis-propargyl-PEG5 primarily undergoes Click Chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction involves the formation of a stable triazole linkage between the propargyl groups and azide-bearing compounds .

Common Reagents and Conditions

    Reagents: Copper sulfate (CuSO4), sodium ascorbate, azide-bearing compounds

    Conditions: The reaction is typically carried out in an aqueous or organic solvent at room temperature.

Major Products

The major product formed from the reaction of this compound with azide-bearing compounds is a triazole-linked compound. This product is highly stable and can be used in various applications, including drug delivery and bioconjugation .

Mechanism of Action

The mechanism of action of Bis-propargyl-PEG5 involves the formation of stable triazole linkages through Click Chemistry. The propargyl groups at both ends of the compound react with azide-bearing compounds in the presence of a copper catalyst, resulting in the formation of a triazole ring. This reaction is highly specific and efficient, making this compound a valuable tool in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis-propargyl-PEG5 is unique due to its ability to form stable triazole linkages through Click Chemistry. This property makes it highly valuable in applications requiring the conjugation of biomolecules and the synthesis of complex molecules. Its hydrophilic PEG spacer also increases solubility in aqueous media, further enhancing its utility in various fields .

Properties

IUPAC Name

3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O5/c1-3-5-15-7-9-17-11-13-19-14-12-18-10-8-16-6-4-2/h1-2H,5-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPHAZIYRMYSTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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